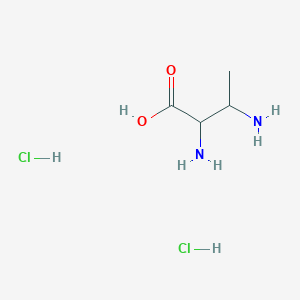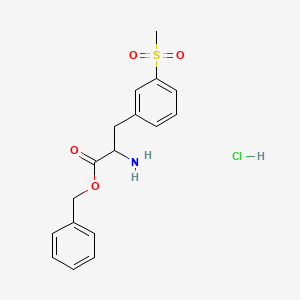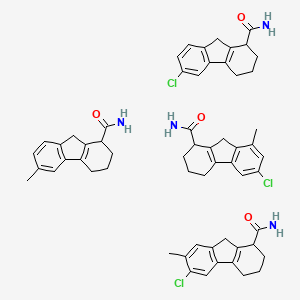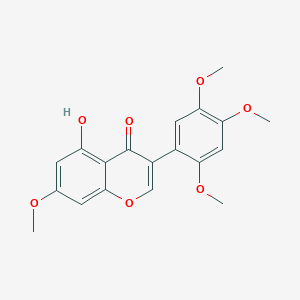
4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole can be achieved through several methods. One efficient method involves the use of picolinic acid as a starting material. The process includes methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization to yield the target compound . Another method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids to produce oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. For instance, a three-step route from commercially available picolinic acid has been developed, which is amenable to multi-gram scale synthesis and provides the target ligand in 64% overall yield .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles can be achieved using reagents like Deoxo-Fluor®.
Substitution: Direct arylation and alkenylation of oxazoles are possible using palladium-catalyzed reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, TosMIC, and various aldehydes. Conditions often involve polar or nonpolar solvents depending on the desired regioselectivity .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, as a ligand in asymmetric catalysis, it coordinates with metal centers to facilitate enantioselective reactions . In biological systems, oxazole derivatives can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
4-Tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole is unique due to its combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand in asymmetric catalysis and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
BJVQEWQRCMCVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)


![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)

![6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13396202.png)


![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)
![4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396242.png)



